molecular formula C12H13ClF2O B1368648 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane CAS No. 898761-54-1

6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane

Cat. No. B1368648
M. Wt: 246.68 g/mol
InChI Key: ZXQNSNXGWUUBRL-UHFFFAOYSA-N
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Description

6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, also known as 6-chloro-1-oxohexyl 3,4-difluorobenzoate, is an organic compound and a derivative of hexane. It is a colorless solid with a molecular weight of 268.56 g/mol. It is used in the synthesis of organic compounds and has been studied for its potential biological activity.

Scientific Research Applications

Chemical Reactivity and Interaction Studies

  • The study of halogenated compounds such as 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane contributes to understanding the reactivity and interactions of similar compounds. For instance, Heiss et al. (2007) investigated the reactivity of fluoroarenes and chloroarenes with bulky silyl substituents, which is relevant to understanding the behavior of complex halogenated compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).

Enzymatic Processes and Chiral Intermediates

  • Research into enzymatic processes and the synthesis of chiral intermediates is a significant application area. Guo et al. (2017) developed an enzymatic process for preparing chiral intermediates using compounds similar to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, demonstrating its potential in pharmaceutical synthesis (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

Emission Property Studies

  • The study of emission properties of halogenated compounds, including those with structures similar to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, is another area of interest. Sonoda et al. (2007) explored the emission properties of fluorinated diphenylpolyenes, providing insights into the photophysical behavior of halogenated compounds (Sonoda, Goto, Tsuzuki, & Tamaoki, 2007).

Molecular Geometry and Quantum Chemical Studies

  • Quantum chemical studies and analyses of molecular geometry involving halogenated compounds, akin to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, are crucial for understanding their chemical properties. Satheeshkumar et al. (2017) conducted such studies, offering valuable data on the chemical reactivity of similar compounds (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).

Electropolymerization and Electrochemical Studies

  • Electropolymerization and electrochemical studies of compounds structurally related to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane reveal insights into their potential applications in materials science. Pang et al. (2007) researched the electrochromic properties of poly(3-alkyl-thiophene)s, which are relevant for understanding the electronic properties of similar halogenated compounds (Pang, Li, Ding, Shi, & Jin, 2007).

properties

IUPAC Name

6-chloro-1-(3,4-difluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2O/c13-7-3-1-2-4-12(16)9-5-6-10(14)11(15)8-9/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQNSNXGWUUBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645168
Record name 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane

CAS RN

898761-54-1
Record name 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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